2-(Furan-2-yl)-2-hydroxy-1-(thiophen-2-yl)ethan-1-one
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Overview
Description
2-(Furan-2-yl)-2-hydroxy-1-(thiophen-2-yl)ethanone is an organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their aromatic properties and are commonly found in various natural and synthetic compounds. The presence of both furan and thiophene rings in a single molecule makes this compound particularly interesting for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-2-hydroxy-1-(thiophen-2-yl)ethanone typically involves the reaction of furan-2-carbaldehyde with thiophene-2-carbaldehyde in the presence of a suitable catalyst. One common method is the use of a base-catalyzed aldol condensation reaction, where the aldehydes react to form the desired product under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-2-hydroxy-1-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The furan and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a wide range of substituted furan and thiophene derivatives.
Scientific Research Applications
2-(Furan-2-yl)-2-hydroxy-1-(thiophen-2-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-2-hydroxy-1-(thiophen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan and thiophene rings can participate in electron transfer processes, influencing biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-2-hydroxy-1-(pyridin-2-yl)ethanone: Similar structure but with a pyridine ring instead of a thiophene ring.
2-(Furan-2-yl)-2-hydroxy-1-(benzofuran-2-yl)ethanone: Contains a benzofuran ring instead of a thiophene ring.
2-(Thiophen-2-yl)-2-hydroxy-1-(pyridin-2-yl)ethanone: Features both thiophene and pyridine rings.
Uniqueness
The unique combination of furan and thiophene rings in 2-(furan-2-yl)-2-hydroxy-1-(thiophen-2-yl)ethanone provides distinct electronic and structural properties. This makes it a valuable compound for research in various fields, offering potential advantages over similar compounds in terms of reactivity and functionality.
Properties
CAS No. |
90569-47-4 |
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Molecular Formula |
C10H8O3S |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
2-(furan-2-yl)-2-hydroxy-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C10H8O3S/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6,9,11H |
InChI Key |
RTBXFJRQMNLGNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(C(=O)C2=CC=CS2)O |
Origin of Product |
United States |
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